Cas no 81467-34-7 (3-Oxa-1-azaspiro[4.5]decan-2-one)

3-Oxa-1-azaspiro[4.5]decan-2-one structure
81467-34-7 structure
Product Name:3-Oxa-1-azaspiro[4.5]decan-2-one
Numero CAS:81467-34-7
MF:C8H13NO2
MW:155.194322347641
CID:734260
Update Time:2025-06-30

3-Oxa-1-azaspiro[4.5]decan-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Oxa-1-azaspiro[4.5]decan-2-one
    • NSC 409567
    • Inchi: 1S/C8H13NO2/c10-7-9-8(6-11-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
    • Chiave InChI: IOQIHMOFAXWHPC-UHFFFAOYSA-N
    • Sorrisi: O=C1NC2(CCCCC2)CO1

3-Oxa-1-azaspiro[4.5]decan-2-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02958-5g
3-oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 95%
5g
$2350 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743077-1g
3-Oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 98%
1g
¥9307.00 2024-07-28
Chemenu
CM216934-1g
3-Oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 97%
1g
$1330 2024-07-23

3-Oxa-1-azaspiro[4.5]decan-2-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  (1S,2S)-N1,N2-Bis[(4-nitrophenyl)methylene]-1,2-cyclohexanediamine Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Iodosylbenzene ;  rt; overnight, 45 °C
Riferimento
Copper-catalyzed intramolecular C-H amination
Barman, Dipti N.; et al, European Journal of Organic Chemistry, 2011, (5), 908-911

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, 25 °C
Riferimento
N-Tosyloxycarbamates as reagents in rhodium-catalyzed C-H amination reactions
Huard, Kim; et al, Chemistry - A European Journal, 2008, 14(20), 6222-6230

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Manganese ,  Pyridine, 2,4,6-trimethyl-, hydrobromide (1:1) Catalysts: Bis(Pentamethylcyclopentadienyl)titanium dichloride Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: 1,4-Cyclohexadiene ;  16 h, 50 °C
Riferimento
Titanocene-Catalyzed Radical Opening of N-Acylated Aziridines
Zhang, Yong-Qiang; et al, Angewandte Chemie, 2017, 56(41), 12654-12657

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
Riferimento
Chiral Lewis Acid Catalyzed Diels-Alder Reactions
Knol, Jochem, 1996, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Pyrrolo[1,2-a]pyrimidine, 2,3,4,6,7,8-hexahydro-, hydrobromide (1:1) Solvents: N-Methyl-2-pyrrolidone ;  15 min, 85 °C
1.2 5 min; 10 min, 130 °C
Riferimento
Ring-opening of non-activated aziridines with [11C]CO2via novel ionic liquids
Lindberg, Anton; et al, RSC Advances, 2022, 12(33), 21417-21421

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 12 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Riferimento
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: Silver nitrate ,  4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine Solvents: Acetonitrile ;  0.17 h, rt; 10 - 16 h, 82 °C
Riferimento
A silver-catalyzed intramolecular amidation of saturated C-H bonds
Cui, Yong; et al, Angewandte Chemie, 2004, 43(32), 4210-4212

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Magnesium oxide ,  Iodobenzene diacetate Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane
Riferimento
A Rh-catalyzed C-H insertion reaction for the oxidative conversion of carbamates to oxazolidinones
Espino, Christine G.; et al, Angewandte Chemie, 2001, 40(3), 598-600

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Riferimento
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Riferimento
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Imidazole
Riferimento
Cyclocarbonylation of 3-hydroxycarbohydroxamic acids with 1,1'-carbonyldiimidazole
Geffken, Detlef, Liebigs Annalen der Chemie, 1982, (2), 219-25

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: 1,2-Dichloroethane ;  0 °C; 5 h, 0 °C
1.2 Reagents: Potassium carbonate ;  10 min, 0 °C
1.3 Reagents: Methanol ;  0 °C; overnight, 0 °C
2.1 Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  (1S,2S)-N1,N2-Bis[(4-nitrophenyl)methylene]-1,2-cyclohexanediamine Solvents: Acetonitrile ;  30 min, rt
2.2 Reagents: Iodosylbenzene ;  rt; overnight, 45 °C
Riferimento
Copper-catalyzed intramolecular C-H amination
Barman, Dipti N.; et al, European Journal of Organic Chemistry, 2011, (5), 908-911

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
Riferimento
Chiral Lewis Acid Catalyzed Diels-Alder Reactions
Knol, Jochem, 1996, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 -
2.1 Catalysts: Imidazole
Riferimento
Cyclocarbonylation of 3-hydroxycarbohydroxamic acids with 1,1'-carbonyldiimidazole
Geffken, Detlef, Liebigs Annalen der Chemie, 1982, (2), 219-25

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  15 min, 0 °C
2.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Riferimento
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  30 min, cooled; 1 h, cooled
1.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  3.5 h, rt
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  15 min, 0 °C
3.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Riferimento
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ;  6 h, rt
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 12 h, rt
3.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Riferimento
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

3-Oxa-1-azaspiro[4.5]decan-2-one Raw materials

3-Oxa-1-azaspiro[4.5]decan-2-one Preparation Products

Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司